Home > Products > Screening Compounds P103681 > 6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide -

6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Catalog Number: EVT-3766019
CAS Number:
Molecular Formula: C19H22N2O4S2
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydroisoquinolines (THIQs) are a class of organic compounds with the formula C9H11N. They are considered to be alkaloids and are found in several plant species. THIQs and their derivatives are also found in a variety of pharmaceuticals and biologically active natural products. [, , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Pictet-Spengler reaction: This classic reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. []
  • Bischler-Napieralski reaction: This reaction involves the cyclodehydration of β-phenethylamides to form dihydroisoquinolines, which can be subsequently reduced to THIQs. []
  • Solid-phase synthesis: This method is particularly useful for generating libraries of THIQ derivatives with diverse substituents. []
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in THIQs can be readily alkylated, allowing the introduction of various substituents. [, , ]
Mechanism of Action
  • Sigma receptor ligands: Certain THIQ derivatives exhibit high affinity for sigma receptors, particularly the sigma-2 subtype. These receptors are implicated in various cellular processes, including modulation of ion channels and neurotransmitter release. [, , ]
  • P-glycoprotein (P-gp) inhibitors: Some THIQ derivatives, such as tariquidar, act as potent inhibitors of P-gp, a transmembrane protein involved in multidrug resistance. These inhibitors block the efflux pump activity of P-gp, increasing the intracellular accumulation of anticancer drugs. [, ]
  • Calcium channel modulation: THIQ derivatives can interact with voltage-independent calcium channels, influencing intracellular calcium levels and downstream signaling pathways. [, , , , , , ]
Applications
  • Oncology: P-gp inhibitors like tariquidar are investigated for their potential to overcome multidrug resistance in cancer treatment. [, ]
  • Neurological disorders: Sigma receptor ligands based on the THIQ scaffold show promise in treating various neurological and psychiatric disorders, including pain, addiction, and schizophrenia. [, , ]
  • Cardiovascular diseases: The ability of some THIQ derivatives to modulate calcium channels makes them relevant for studying cardiovascular function and potential therapeutic applications. [, , , , , , ]

1. alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile (CL 329,753) []

  • Compound Description: CL 329,753 is a chemosensitizing agent that inhibits P-glycoprotein, potentially restoring sensitivity to antitumor drugs in cancer patients. It demonstrates greater potency and efficacy than cyclosporine A or verapamil, especially in cells with high P-glycoprotein levels. This enhanced activity may be attributed to its inability to be transported by P-glycoprotein. []
  • Relevance: This compound shares a very similar core structure with 6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, particularly the 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinoline moiety. The variations occur in the substituents attached to the isoquinoline core. While the target compound has a thioamide group linked to a (4-methylphenyl)sulfonyl group, CL 329,753 features a heptanenitrile group attached via a thioether linkage to a 4-methylphenyl group. These differences highlight the importance of specific substitutions in determining biological activity. []

2. (2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide [, ]

  • Compound Description: This compound, and its pharmaceutically acceptable salts, act as non-peptide antagonists of human orexin receptors. It holds potential for preventing and treating diseases related to nutritional and sleep disorders. []
  • Relevance: This compound is structurally similar to 6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, sharing the 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline core structure. Key differences lie in the substituents on the isoquinoline ring. The target compound features a thioamide group connected to a (4-methylphenyl)sulfonyl group. In contrast, this compound has a 2-phenylacetamide group linked via a chiral carbon atom to the isoquinoline, along with a 2-(4-trifluoromethylphenyl)ethyl substituent. These differences in substituents can lead to diverse biological activities, highlighting the importance of precise structural features in drug design. [, ]

3. (2S)-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride (TCS OX2 29) []

  • Compound Description: TCS OX2 29 is an orexin 2 receptor (OX2R) antagonist. When injected intracisternally in rats, it effectively suppresses the increases in arterial pressure and heart rate induced by intracisternal orexin A. []

4. N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide (GF120918) [, ]

  • Compound Description: GF120918 is a potent inhibitor of both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [, ]

5. 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide (Compound 1) [, ]

  • Compound Description: This compound exhibits high affinity for sigma-2 (σ2) receptors and excellent selectivity over sigma-1 (σ1) receptors, dopamine D2 and D3 sites. It acts as a σ2 receptor-selective antagonist, effectively counteracting the motor-stimulatory effects of cocaine in mice. [, ]

6. 2-methoxy-(11)C-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2) []

  • Compound Description: This carbon-11 labeled radiotracer demonstrates potential for imaging the proliferative status of breast tumors using Positron Emission Tomography (PET). It displays high tumor uptake and a favorable tumor/background ratio, making it suitable for imaging. In vivo studies in mice bearing EMT-6 breast tumors suggest its potential for breast tumor imaging. []
  • Relevance: [(11)C]2 shares a close structural resemblance to 6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, with both containing the 3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl core. The key difference lies in the target compound's thioamide group linked to a (4-methylphenyl)sulfonyl group directly attached to the isoquinoline ring. [(11)C]2 instead features a butyl linker connecting the isoquinoline to a 2-methoxy-5-methylbenzamide group, with a carbon-11 isotope incorporated for PET imaging. This comparison highlights the adaptability of this core structure for diverse applications, including potential use as an imaging agent. []

Properties

Product Name

6,7-dimethoxy-N-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

IUPAC Name

6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C19H22N2O4S2/c1-13-4-6-16(7-5-13)27(22,23)20-19(26)21-9-8-14-10-17(24-2)18(25-3)11-15(14)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,26)

InChI Key

QWCAOIWFLNNMFQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)N2CCC3=CC(=C(C=C3C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)N2CCC3=CC(=C(C=C3C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.